N-[[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl]-N-methyloxirane-2-carboxamide
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Overview
Description
N-[[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl]-N-methyloxirane-2-carboxamide is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a fluorinated aromatic ring, a methoxypiperidine moiety, and an oxirane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl]-N-methyloxirane-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorinated Aromatic Intermediate: The synthesis begins with the introduction of a fluorine atom onto a suitable aromatic ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Methoxypiperidine Moiety: The next step involves the nucleophilic substitution of the fluorinated aromatic intermediate with 4-methoxypiperidine. This reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Formation of the Oxirane Carboxamide Group: The final step involves the introduction of the oxirane carboxamide group. This can be achieved through the reaction of the intermediate with an appropriate epoxide and a carboxamide precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl]-N-methyloxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated aromatic ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
N-[[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl]-N-methyloxirane-2-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders and cancer.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Material Science: The compound’s unique chemical properties make it a candidate for the development of advanced materials, such as polymers and coatings with specific functionalities.
Mechanism of Action
The mechanism of action of N-[[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl]-N-methyloxirane-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl]-N-methyloxirane-2-carboxamide can be compared with other similar compounds, such as:
N-[[5-Fluoro-2-(4-methylpiperidin-1-yl)phenyl]methyl]-N-methyloxirane-2-carboxamide: This compound differs by the presence of a methyl group instead of a methoxy group on the piperidine ring, which can influence its chemical properties and biological activity.
N-[[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]methyl]-N-methyloxirane-2-carboxamide: The hydroxyl group on the piperidine ring can alter the compound’s solubility and reactivity.
N-[[5-Fluoro-2-(4-ethoxypiperidin-1-yl)phenyl]methyl]-N-methyloxirane-2-carboxamide:
Properties
IUPAC Name |
N-[[5-fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl]-N-methyloxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c1-19(17(21)16-11-23-16)10-12-9-13(18)3-4-15(12)20-7-5-14(22-2)6-8-20/h3-4,9,14,16H,5-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVUXWYFNRZSDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)F)N2CCC(CC2)OC)C(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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